

Application Notes and Protocols for Designing Thulium-170 Radioisotope Thermoelectric Generators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thulium-170**

Cat. No.: **B1219096**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design and fabrication of **Thulium-170** (Tm-170) radioisotope thermoelectric generators (RTGs). While the primary applications of Tm-170 RTGs are in providing power for remote and specialized systems, such as in space or underwater, the principles and technologies described herein are relevant for powering advanced, portable, or implantable analytical instrumentation that could be utilized in drug development and remote medical monitoring.

Introduction to Thulium-170 RTGs

A radioisotope thermoelectric generator is a type of nuclear battery that converts heat from the decay of a radioactive isotope into electricity.^[1] **Thulium-170** is a promising radioisotope for this purpose due to its high initial power density and the significant safety advantage of being produced from a stable isotope, Thulium-169.^{[2][3]} This allows for the transportation of the non-radioactive precursor material, which is then activated to Tm-170 at the site of use, reducing risks during launch or transport.^[3]

The relatively short half-life of Tm-170 (128.6 days) makes it suitable for missions or applications requiring high power for a few months.^{[4][5]} The heat generated by the decay of Tm-170 is converted into electrical energy by thermocouples via the Seebeck effect.^[1]

Properties of Thulium-170

Thulium-170 is a synthetic radioisotope produced by neutron activation of the stable, naturally occurring Thulium-169.[4][5] The key physical and radiological properties of **Thulium-170** are summarized in the table below.

Table 1: Properties of Thulium-170

Property	Value
Half-life	128.6 ± 0.3 days[4]
Decay Mode	Beta (β^-) decay (99.87%), Electron Capture (EC) (0.13%)[4][6]
Decay Products	Ytterbium-170 (stable), Erbium-170 (stable)[3][4]
Beta Decay Energy	0.968 MeV (76%), 0.884 MeV (24%)[3][6]
Gamma-ray Energy	84.25 keV[4][6]
Thermal Power Output	11.6 - 13.6 W/g[3][7]
Precursor Isotope	Thulium-169 (stable)[4]
Neutron Capture Cross-section (Tm-169)	~103-125 barns[4][8]

Design and Components of a Thulium-170 RTG

The fundamental design of an RTG consists of a heat source containing the radioisotope, a thermoelectric converter, and a heat sink.[1] For a Tm-170 RTG, the heat source is typically fabricated from thulium sesquioxide (Tm_2O_3) due to its high melting point and stability.[3][4]

Table 2: Key Design Parameters for a Tm-170 RTG Heat Source

Parameter	Material/Value	Rationale
Fuel Form	Thulium sesquioxide (Tm_2O_3)	High melting point (2650 K), chemical stability.[3]
Fuel Density	Compressed to 85-95% of theoretical density	Maximizes power density.[8]
Bremsstrahlung Shielding	Low atomic weight material (e.g., graphite)	Minimizes X-ray generation from beta particles.[9][10][11]
Encapsulation	Refractory metals (e.g., tungsten, tantalum)	Containment of the radioisotope.
Thermoelectric Materials	Bismuth telluride, Lead telluride, Silicon-germanium alloys	Selected based on the operating temperature range. [12][13][14]

Experimental Protocols

Protocol for Production of Thulium-170 Heat Source

This protocol outlines the general steps for producing a Tm-170 heat source via neutron activation of Tm-169.

Materials:

- High-purity Thulium-169 oxide (Tm_2O_3) powder
- Graphite powder (for composite fuel)
- Pressing die
- Sintering furnace
- High-density polyethylene vials for irradiation[15]
- Nuclear reactor with a thermal neutron flux of 10^{13} to 10^{15} n/cm²/s[3][8]
- Remote handling equipment for radioactive materials

Procedure:

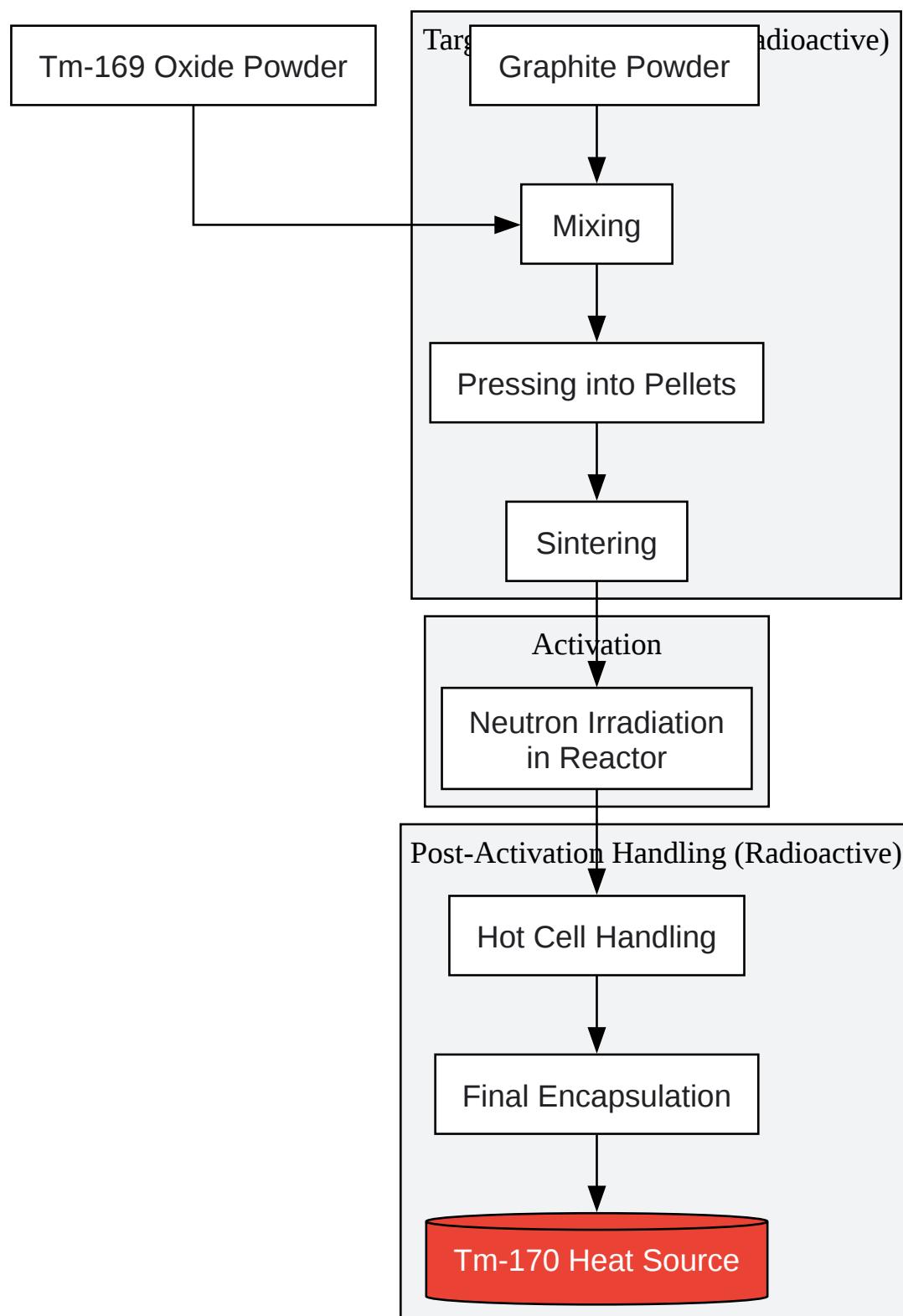
- Fuel Pellet Fabrication:
 - Mix Tm₂O₃ powder with graphite powder in desired proportions. Graphite acts as a moderator and reduces bremsstrahlung radiation.[10][11]
 - Press the powder mixture into pellets of the desired geometry using a hydraulic press.
 - Sinter the pellets in a high-temperature furnace under an inert atmosphere to achieve high density.
- Encapsulation for Irradiation:
 - Place the sintered Tm₂O₃ pellets into a high-density polyethylene vial.[15]
- Neutron Activation:
 - Irradiate the encapsulated Tm-169 target in a nuclear reactor. The irradiation time depends on the reactor's neutron flux and the desired activity of Tm-170.[6][8]
 - The activation reaction is: $^{169}\text{Tm} + \text{n} \rightarrow ^{170}\text{Tm} + \gamma$.
- Post-Irradiation Handling:
 - After irradiation, the target is highly radioactive. All subsequent handling must be performed in a hot cell with appropriate shielding and remote manipulators.
 - The activated Tm-170 pellets are then transferred to the final RTG encapsulation.

Protocol for Assembly of a Prototype Tm-170 RTG

This protocol describes the assembly of a prototype RTG using the activated Tm-170 heat source.

Components:

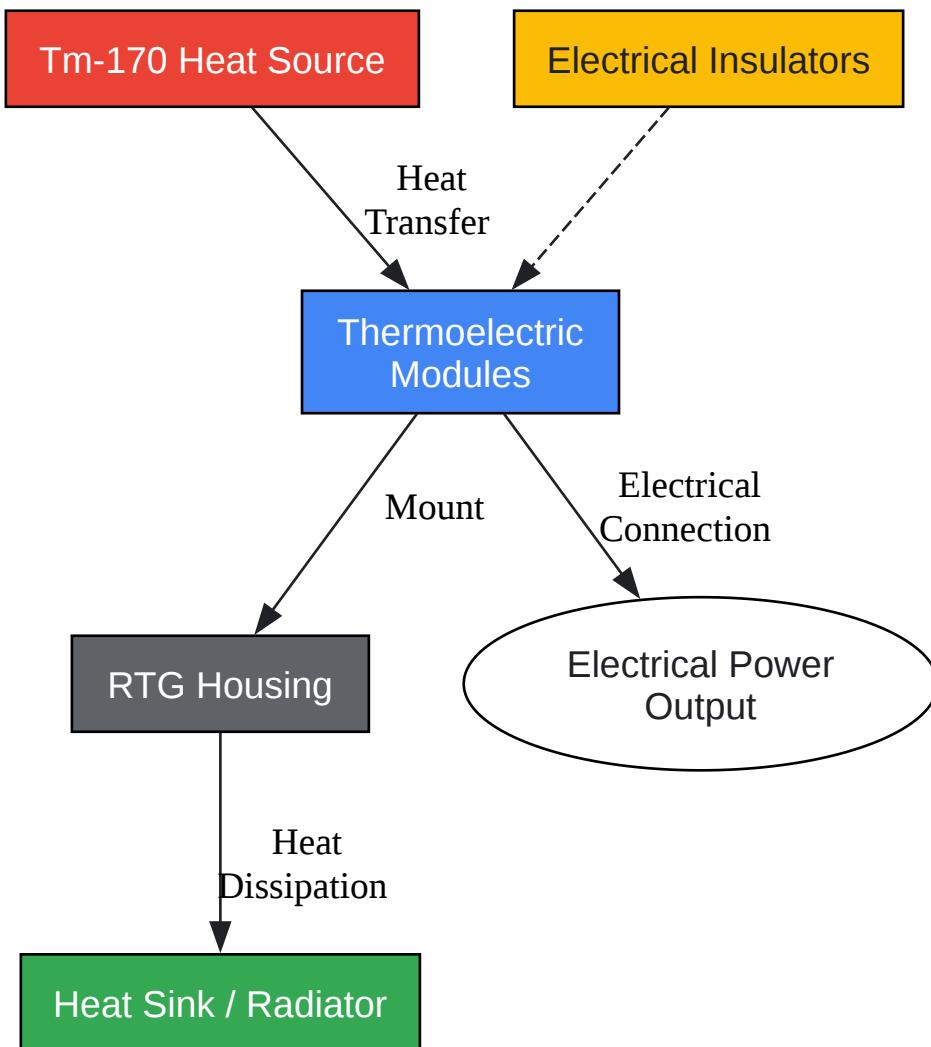
- Activated and encapsulated Tm-170 heat source


- Thermoelectric modules (e.g., bismuth telluride)
- Electrical insulators (e.g., ceramic plates)
- Heat sink/radiator fins
- RTG housing
- Instrumentation for temperature and voltage measurement

Procedure:

- Heat Source Integration:
 - In a hot cell, place the encapsulated Tm-170 heat source into the central cavity of the RTG housing.
- Thermoelectric Converter Assembly:
 - Arrange the thermoelectric modules around the heat source. Ensure good thermal contact between the hot side of the modules and the heat source containment, and the cold side with the RTG housing/heat sink.[13]
 - Use electrical insulators to prevent short circuits.
- Heat Sink Attachment:
 - Attach the heat sink or radiator fins to the outer casing of the RTG to dissipate waste heat.
- Sealing and Testing:
 - Seal the RTG housing. For some thermoelectric materials, an inert gas atmosphere may be required to prevent degradation.[13]
 - Connect the electrical leads from the thermoelectric modules to an external load and measurement instruments.
 - Monitor the temperature gradient and electrical output of the RTG.

Visualizations


Thulium-170 Production Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the production of a **Thulium-170** heat source.

RTG Assembly Logic

[Click to download full resolution via product page](#)

Caption: Logical relationship of components in an RTG assembly.

Safety Protocols

Handling Thulium, both in its stable and radioactive form, requires strict adherence to safety protocols.

Table 3: Safety and Handling Protocols for Thulium

Stage	Hazard	Protocol
Thulium-169 (Stable)	Chemical reactivity (air and moisture sensitive), dust inhalation. [16] [17]	Handle in an enclosed, controlled process, preferably under an inert gas like argon. [16] [17] Avoid dust formation. [16] Use personal protective equipment (PPE): safety glasses, impermeable gloves, lab coat. [16] [17]
Thulium-170 (Radioactive)	Beta and gamma radiation exposure, bremsstrahlung radiation.	All handling must be done in a shielded hot cell with remote manipulators. [18] Use shielding made of low-density material (e.g., Plexiglas) to minimize bremsstrahlung, backed by a thin layer of lead for X-ray absorption. [19] Wear whole-body and extremity dosimeters to monitor radiation dose. [19] Implement a comprehensive radiation safety program with regular surveys and wipe tests. [18] [19]
Spills	Contamination	For stable Tm, sweep or scoop into a closed container. [16] For radioactive Tm-170, immediately evacuate and isolate the area, and contact the radiation safety officer. [20]
Waste Disposal	Radioactive Waste	Collect all radioactive waste in clearly labeled, sealed, and leak-proof containers for disposal according to institutional and regulatory guidelines. [20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Radioisotope thermoelectric generator - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. osti.gov [osti.gov]
- 4. Thulium-170 - Wikipedia [en.wikipedia.org]
- 5. aichat.physics.ucla.edu [aichat.physics.ucla.edu]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. [US3432386A](https://patents.google.com/patent/US3432386A) - Method of producing a thulium heat source material - Google Patents [patents.google.com]
- 9. [WO2022266381A1](https://patents.google.com/patent/WO2022266381A1) - Fuel fabrication process for radioisotope thermoelectric generators - Google Patents [patents.google.com]
- 10. [thulium-170 isotope power: Topics by Science.gov](https://science.gov/search-results?query=thulium-170+isotope+power) [science.gov]
- 11. Thulium-170 heat source (Technical Report) | OSTI.GOV [osti.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. scispace.com [scispace.com]
- 14. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 15. crpa-acrp.ca [crpa-acrp.ca]
- 16. ameslab.gov [ameslab.gov]
- 17. physics.purdue.edu [physics.purdue.edu]
- 18. mcgill.ca [mcgill.ca]
- 19. sc.edu [sc.edu]
- 20. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Designing Thulium-170 Radioisotope Thermoelectric Generators]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219096#designing-thulium-170-radioisotope-thermoelectric-generators>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com